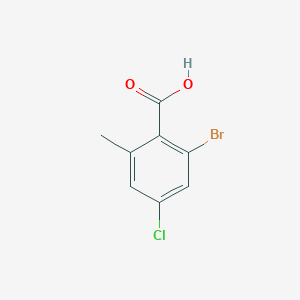
2-Bromo-4-chloro-6-methylbenZoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and a methyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-methylbenzoic acid typically involves the bromination and chlorination of 6-methylbenzoic acid. One common method includes:
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, using cost-effective and readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce carboxylic acids and alcohols, respectively .
Scientific Research Applications
2-Bromo-4-chloro-6-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-methylbenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-methylbenzoic acid: C8H6BrClO2
2-Chloro-6-methylbenzoic acid: C8H7ClO2
4-Bromo-2-methylbenzoic acid: C8H7BrO2
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can significantly influence its reactivity and interactions compared to similar compounds. This dual substitution pattern can enhance its utility in various synthetic and industrial applications .
Properties
CAS No. |
2092769-93-0 |
|---|---|
Molecular Formula |
C8H6BrClO2 |
Molecular Weight |
249.49 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-methylbenzoic acid |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
OCKIIHXWDMORPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















